REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([CH3:18])[CH:10]=2)=[O:8])=[CH:5][N:4]=[CH:3]1.O.O.[Sn](Cl)Cl>CCO>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([C:7]([C:6]2[N:2]([CH3:1])[CH:3]=[N:4][CH:5]=2)=[O:8])=[CH:10][C:11]=1[CH3:18] |f:1.2.3|
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Name
|
|
Quantity
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3.3 g
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
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15.6 g
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Type
|
reactant
|
Smiles
|
O.O.[Sn](Cl)Cl
|
Name
|
|
Quantity
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80 mL
|
Type
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solvent
|
Smiles
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CCO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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at reflux for 1 hour
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
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to remove most of the EtOH
|
Type
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ADDITION
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Details
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The residue was poured into a 3M aqueous NaOH/ice solution
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Type
|
WASH
|
Details
|
rinsing with EtOAc
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Type
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STIRRING
|
Details
|
The mixture was stirred at room temperature for 15 minutes
|
Duration
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15 min
|
Type
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CUSTOM
|
Details
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layers were separated
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Type
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EXTRACTION
|
Details
|
The aqueous layer was again extracted with EtOAc
|
Type
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WASH
|
Details
|
The combined EtOAc extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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FILTRATION
|
Details
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filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to provide crude product
|
Type
|
CUSTOM
|
Details
|
The tan solid title compound was precipitated from Et2O
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1)C(=O)C1=CN=CN1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |